N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Technical Overview of its Basic Properties
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide: A Technical Overview of its Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, a molecule of interest in pharmaceutical research. This document synthesizes available data on its physicochemical characteristics and outlines detailed experimental protocols for their determination. The information is intended to support research and development activities by providing a foundational understanding of this compound.
Core Physicochemical Properties
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a chemical entity featuring a benzenesulfonamide core linked to a cyclopropyl group and a piperidine moiety.[1][2] Its chemical structure confers a combination of hydrophobic and hydrophilic features, influencing its behavior in biological systems.
Table 1: General and Physicochemical Properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂S | [1][3][4] |
| Molecular Weight | 280.39 g/mol | [1][3][4] |
| Estimated pKa (Piperidine Nitrogen) | 9.2 ± 0.3 | [1] |
| Estimated LogP | 1.8 ± 0.5 | [1] |
| Melting Point | >150°C (decomposition) | [4] |
| Appearance | Solid | [2] |
Note: The provided pKa and LogP values are estimations based on structural analysis and comparison with analogous compounds.[1] Experimentally determined values may vary.
Solubility Profile
The solubility of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is a critical parameter for its formulation and bioavailability. The presence of the hydrophobic cyclopropyl and benzene rings alongside the more hydrophilic sulfonamide and piperidine groups gives the molecule an amphiphilic character.[1] Consequently, it exhibits limited solubility in aqueous solutions, a common trait for many sulfonamide derivatives.[1]
Biological Activity and Potential Applications
While specific and detailed mechanisms of action for N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide are not extensively documented in publicly available literature, its structural motifs suggest potential biological activities. The piperidine ring is a frequent component of centrally active compounds, suggesting a potential for CNS-related applications.[1]
Furthermore, a structurally similar compound, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide, has been identified as a blocker of L-type calcium channels.[1] This suggests that N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide may exhibit similar pharmacological properties, warranting further investigation into its potential as a calcium channel modulator.[1] Preliminary data also indicate that it may interact with various receptors or enzymes involved in metabolic or signal transduction pathways.[1]
Due to its potential biological activity, this compound is considered a lead compound in drug development and may also serve as a chemical probe for studying specific biological pathways.[1]
Experimental Protocols
Detailed and validated experimental procedures are essential for accurately characterizing the basic properties of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide. The following sections describe standard methodologies for determining its pKa, solubility, and lipophilicity.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the piperidine nitrogen can be determined using potentiometric titration. This method involves the gradual addition of a titrant (e.g., a strong acid) to a solution of the compound and monitoring the resulting change in pH.
Methodology:
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Preparation of the Analyte Solution: A precisely weighed amount of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration. The titrant is added in small, precise increments.
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pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the basic piperidine nitrogen, is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
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Preparation of Supersaturated Solution: An excess amount of N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An indirect but rapid method for its estimation is through RP-HPLC.
Methodology:
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Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.
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Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.
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Calibration: A set of standard compounds with known LogP values are injected into the HPLC system under different mobile phase compositions. The retention time for each standard is recorded.
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Determination of k': The capacity factor (k') is calculated for each standard at each mobile phase composition.
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Extrapolation to log kw: For each compound, the logarithm of the capacity factor (log k') is plotted against the percentage of the organic solvent in the mobile phase. The y-intercept of this plot, which represents the log k' value in 100% aqueous mobile phase (log kw), is determined by linear extrapolation.
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Calibration Curve: A calibration curve is constructed by plotting the known LogP values of the standard compounds against their determined log kw values.
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Sample Analysis: N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide is injected into the HPLC system, and its log kw is determined using the same procedure as for the standards.
-
LogP Estimation: The LogP of the target compound is then estimated from the calibration curve using its determined log kw value.
References
- 1. Buy N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | 387350-82-5 [smolecule.com]
- 2. N-Cyclopropyl-n-piperidin-4-ylbenzenesulfonamide [cymitquimica.com]
- 3. CAS 387350-82-5 | N-Cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide - Synblock [synblock.com]
- 4. 387350-82-5 Cas No. | N-Cyclopropyl-N-(4-piperidinyl)benzenesulfonamide | Matrix Scientific [matrix.staging.1int.co.uk]
